

# Pik-75: A Technical Guide for Inflammation Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pik-75*

Cat. No.: *B1354059*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pik-75** is a potent and selective small molecule inhibitor with significant utility in the field of inflammation research. Primarily known as a preferential inhibitor of the p110 $\alpha$  and p110 $\gamma$  isoforms of phosphoinositide 3-kinase (PI3K), it serves as a critical tool for dissecting the roles of these specific isoforms in inflammatory signaling cascades.<sup>[1][2]</sup> Its ability to modulate key pathways involved in the production of pro-inflammatory mediators makes it a valuable compound for investigating the pathophysiology of inflammatory diseases and for the preclinical assessment of novel therapeutic strategies. This guide provides an in-depth overview of **Pik-75**, including its mechanism of action, impact on signaling pathways, quantitative data, and detailed experimental protocols.

## Core Mechanism of Action

**Pik-75** exerts its biological effects primarily by inhibiting the activity of Class IA PI3Ks, with a strong preference for the p110 $\alpha$  isoform and a notable activity against the p110 $\gamma$  isoform.<sup>[1][3]</sup> It also demonstrates potent inhibition of DNA-dependent protein kinase (DNA-PK).<sup>[4][5]</sup> Mechanistically, **Pik-75** acts as a noncompetitive inhibitor with respect to ATP and a competitive inhibitor with respect to the lipid substrate, phosphatidylinositol (PI), for p110 $\alpha$ .<sup>[4]</sup> This dual-specificity allows researchers to probe the distinct and overlapping roles of these kinases in cellular processes relevant to inflammation.

## Quantitative Data: Inhibitory Profile of Pik-75

The inhibitory activity of **Pik-75** has been quantified against various kinases. The half-maximal inhibitory concentrations (IC<sub>50</sub>) highlight its selectivity profile.

Target Kinase	IC <sub>50</sub> (nM)	Reference
PI3K p110α	5.8	[4][5]
PI3K p110γ	76	[4][5]
PI3K p110δ	510	[4][5]
PI3K p110β	1300 (1.3 μM)	[4][5]
DNA-PK	2	[4][5]
mTORC1	~1000 (~1 μM)	[5]
hsVPS34	2600 (2.6 μM)	[5]
ATM	2300 (2.3 μM)	[5]

## Modulation of Inflammatory Signaling Pathways

The anti-inflammatory properties of **Pik-75** are predominantly mediated through its inhibition of the PI3K/Akt signaling pathway, a central regulator of immune cell function and inflammatory gene expression.

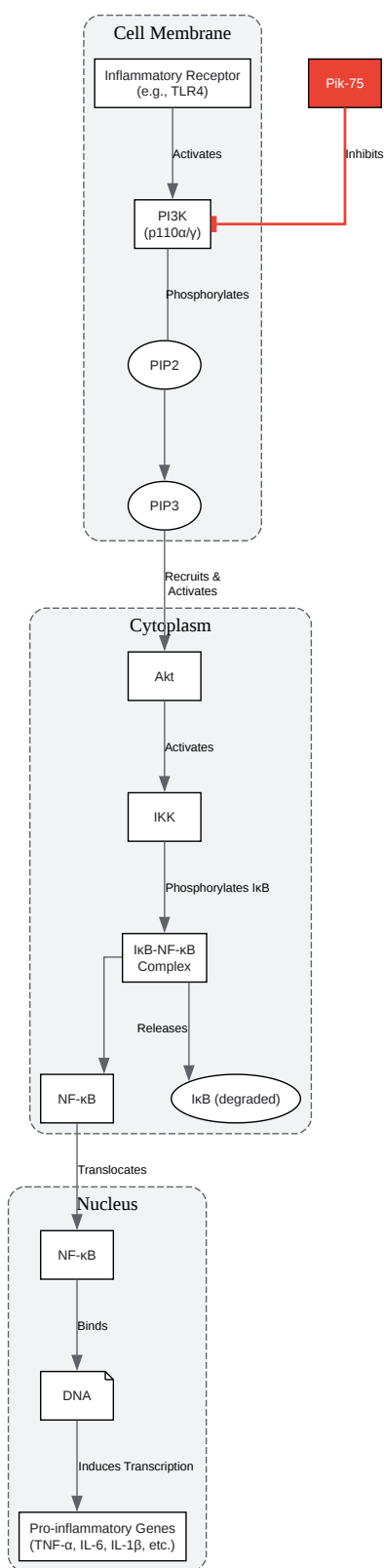
### The PI3K/Akt/NF-κB Signaling Cascade

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate receptors that recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP<sub>3</sub>). PIP<sub>3</sub> acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the cell membrane where it is phosphorylated and activated.

Activated Akt, in turn, phosphorylates and activates IκB kinase (IKK). IKK then phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and subsequent proteasomal degradation. The degradation of IκB releases the nuclear factor kappa-light-chain-enhancer of activated B

cells (NF- $\kappa$ B) transcription factor, allowing it to translocate to the nucleus. In the nucleus, NF- $\kappa$ B binds to the promoter regions of target genes, driving the expression of a wide array of pro-inflammatory mediators.<sup>[1][3]</sup>

**Pik-75** intervenes at the initial step of this cascade by inhibiting PI3K, thereby preventing the formation of PIP3. This leads to a dramatic suppression of downstream events, including Akt phosphorylation, IKK activation, and ultimately, NF- $\kappa$ B transcription.<sup>[1][3]</sup>



[Click to download full resolution via product page](#)

**Pik-75** inhibits the PI3K/Akt/NF-κB signaling pathway.

## Downstream Consequences of PI3K Inhibition

By suppressing the NF- $\kappa$ B pathway, **Pik-75** effectively reduces the production and expression of multiple inflammatory molecules:

- **Pro-inflammatory Cytokines:** Potently inhibits the production of Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), Interleukin-6 (IL-6), Interleukin-1beta (IL-1 $\beta$ ), and Interleukin-8 (IL-8).[\[1\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)
- **Endothelial Adhesion Molecules:** Diminishes the induced expression of E-selectin, Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.[\[1\]](#)[\[3\]](#) This reduction impairs the ability of leukocytes to adhere to the endothelium, a critical step in the inflammatory response.
- **Cellular Adhesion:** Blocks the adhesion of monocytes to endothelial cells.[\[1\]](#)[\[3\]](#)

## Experimental Protocols and Methodologies

**Pik-75** has been successfully employed in a variety of in vitro and in vivo models of inflammation. The following sections provide detailed methodologies for key experiments.

### In Vitro Assays

This assay assesses the ability of **Pik-75** to inhibit the production of TNF- $\alpha$  and IL-6 from primary human monocytes stimulated with LPS.

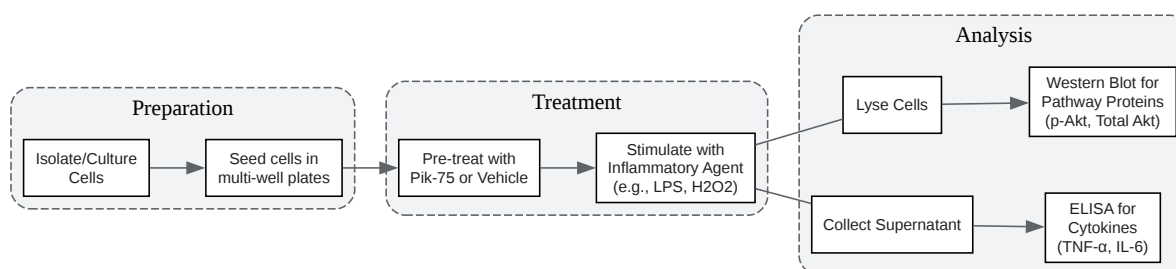
- **Cell Isolation:** Isolate human peripheral blood monocytes (PBMCs) from fresh heparinized blood using Ficoll-Paque density gradient centrifugation.
- **Cell Culture:** Resuspend monocytes in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
- **Pik-75 Treatment:** Pre-treat monocytes with varying concentrations of **Pik-75** (e.g., 0.01  $\mu$ M to 10  $\mu$ M) or vehicle control (e.g., 0.5% DMSO) for 1 hour at 37°C in a 5% CO<sub>2</sub> incubator.
- **LPS Stimulation:** Challenge the cells with an optimal concentration of LPS (e.g., 100 ng/mL) for 5 hours.[\[1\]](#)
- **Supernatant Collection:** Centrifuge the plates to pellet the cells and collect the supernatants.

- Cytokine Quantification: Measure the concentrations of TNF- $\alpha$  and IL-6 in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[\[1\]](#)

This method is used to confirm that **Pik-75** inhibits the PI3K pathway by measuring the phosphorylation status of its downstream target, Akt.

- Cell Culture and Treatment: Culture an appropriate cell line (e.g., feline esophageal epithelial cells, HeLa cells) to 70-80% confluency. Serum-starve the cells for 4-6 hours.[\[6\]](#)
- Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of **Pik-75** (e.g., 0.1, 0.5, 1, 5  $\mu$ M) for 1 hour.[\[6\]](#)
- Stimulation: Stimulate the cells with an appropriate agonist (e.g., 300  $\mu$ M hydrogen peroxide for 6 hours, or insulin) to induce Akt phosphorylation.[\[6\]](#)
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30  $\mu$ g) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.
  - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.

- Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or  $\beta$ -actin) to ensure equal protein loading.



[Click to download full resolution via product page](#)

General workflow for *in vitro* analysis of **Pik-75** activity.

## In Vivo Models

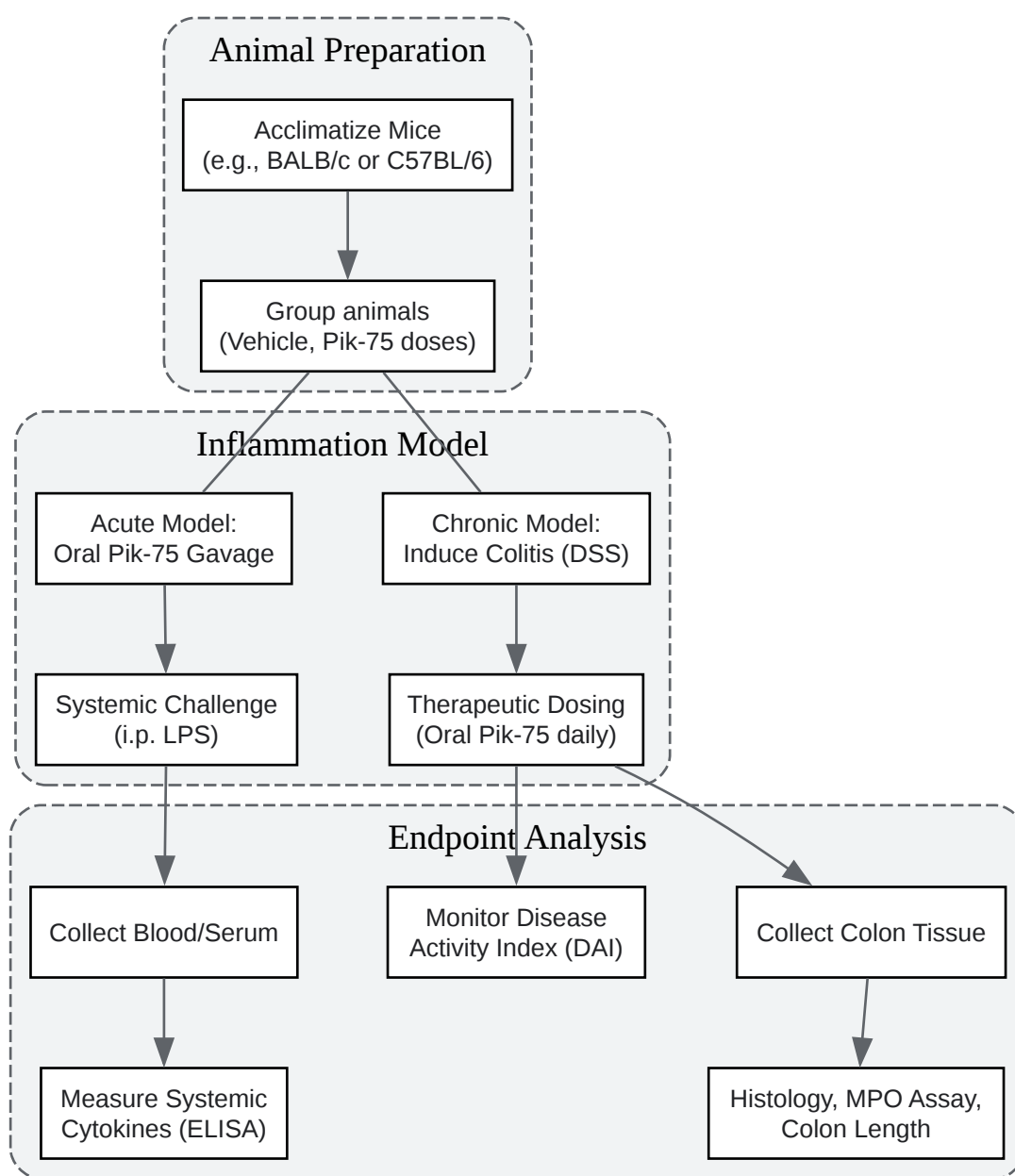
This model evaluates the efficacy of **Pik-75** in a systemic acute inflammation setting.

- **Animals:** Use male BALB/c mice (6-8 weeks old).
- ****Pik-75** Administration:** Administer **Pik-75** orally by gavage at doses of 1, 10, 25, and 50 mg/kg. The vehicle can be a suspension in carboxymethylcellulose (CMC).[1]
- **LPS Challenge:** One hour after **Pik-75** administration, inject mice intraperitoneally with a sub-lethal dose of LPS (e.g., 1  $\mu$ g/g body weight).[8]
- **Blood Collection:** At a specified time post-LPS injection (e.g., 3 hours), collect blood via cardiac puncture or retro-orbital bleeding.[8]
- **Cytokine Analysis:** Prepare serum from the blood samples and measure the levels of TNF- $\alpha$  and IL-6 by ELISA.

This is a widely used model for inflammatory bowel disease (IBD) to assess the therapeutic potential of anti-inflammatory compounds.

- Animals: Use C57BL/6 mice.
- Induction of Colitis: Provide mice with drinking water containing 2.5-5% (w/v) DSS for 5-7 consecutive days to induce acute colitis.[9]
- Therapeutic Regimen: Once colitis is established (e.g., from day 3 or 5), administer **Pik-75** orally daily at an effective dose determined from acute models.[1]
- Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
- Endpoint Analysis: At the end of the study (e.g., day 7-10), euthanize the mice.
  - Measure the length of the colon (colon shortening is a marker of inflammation).
  - Collect colon tissue for histological analysis (H&E staining) to score for inflammation severity and tissue damage.
  - Prepare colon tissue homogenates to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.





[Click to download full resolution via product page](#)

General workflow for *in vivo* analysis of **Pik-75** efficacy.

## Conclusion

**Pik-75** is a powerful research tool for investigating inflammation. Its preferential inhibition of PI3K p110 $\alpha$  and p110 $\gamma$  allows for the targeted interrogation of the PI3K/Akt/NF- $\kappa$ B signaling axis. By suppressing the production of key pro-inflammatory cytokines and adhesion molecules, **Pik-75** has demonstrated significant anti-inflammatory potential in both cellular and

animal models. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize **Pik-75** in their studies to further unravel the complexities of inflammatory diseases and explore novel therapeutic interventions.

#### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. A preferential p110alpha/gamma PI3K inhibitor attenuates experimental inflammation by suppressing the production of proinflammatory mediators in a NF-kappaB-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibitory effect of PIK-75 on inflammatory mediator response induced by hydrogen peroxide in feline esophageal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Inhibitory Effect of PIK-75 on Inflammatory Mediator Response Induced by Hydrogen Peroxide in Feline Esophageal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. Immunology: Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages | Taconic Biosciences [taconic.com]
- 9. Acute murine colitis reduces colonic 5-aminosalicylic acid metabolism by regulation of N-acetyltransferase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pik-75: A Technical Guide for Inflammation Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354059#pik-75-for-inflammation-research]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)